molecular formula C11H13NO2 B2761557 1-(Furan-3-carbonyl)-3-methylidenepiperidine CAS No. 2097859-52-2

1-(Furan-3-carbonyl)-3-methylidenepiperidine

Cat. No.: B2761557
CAS No.: 2097859-52-2
M. Wt: 191.23
InChI Key: WXRMKRKTIWDACT-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-3-methylidenepiperidine is a compound that features a furan ring attached to a piperidine ring via a carbonyl group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the piperidine ring. Furan derivatives are known for their biological activity and are often used as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-carbonyl)-3-methylidenepiperidine can be achieved through various methods. One common approach involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a dehydrating agent to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)-3-methylidenepiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohol derivatives, and various substituted furan compounds .

Scientific Research Applications

1-(Furan-3-carbonyl)-3-methylidenepiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-3-carbonyl)-3-methylidenepiperidine is unique due to its combination of a furan ring and a piperidine ring, which imparts distinct reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

furan-3-yl-(3-methylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9-3-2-5-12(7-9)11(13)10-4-6-14-8-10/h4,6,8H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRMKRKTIWDACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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